molecular formula C9H8Br2O B2517365 5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran CAS No. 2155855-22-2

5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B2517365
CAS No.: 2155855-22-2
M. Wt: 291.97
InChI Key: KKNOXMSKBCDJKA-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine atoms at the 5 and 3 positions, with a bromomethyl group attached to the 3 position of the dihydrobenzofuran ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method includes:

    Bromination of 2,3-dihydro-1-benzofuran: This step involves the selective bromination at the 5 position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Bromomethylation: The bromomethyl group can be introduced at the 3 position using formaldehyde and hydrobromic acid (HBr) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in 5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1-benzofuran: Lacks the bromomethyl group at the 3 position.

    3-Bromo-2,3-dihydro-1-benzofuran: Lacks the bromine atom at the 5 position.

    5-Chloro-3-(chloromethyl)-2,3-dihydro-1-benzofuran: Contains chlorine atoms instead of bromine.

Uniqueness

5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNOXMSKBCDJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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